molecular formula C11H9NO2S B2990894 2-Methyl-6-(thiophen-2-yl)pyridine-3-carboxylic acid CAS No. 582325-50-6

2-Methyl-6-(thiophen-2-yl)pyridine-3-carboxylic acid

Cat. No. B2990894
CAS RN: 582325-50-6
M. Wt: 219.26
InChI Key: KNFFJSOIYVQTCG-UHFFFAOYSA-N
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Description

2-Methyl-6-(thiophen-2-yl)pyridine-3-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as MTCP and is a heterocyclic compound that contains a pyridine ring, a thiophene ring, and a carboxylic acid functional group. The synthesis, mechanism of action, and physiological effects of MTCP have been extensively studied, and the compound has shown promising applications in various fields of research.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives, including 2-Methyl-6-(thiophen-2-yl)pyridine-3-carboxylic acid, serve as a valuable class of biologically active compounds. Researchers have investigated their potential as drug candidates due to their diverse pharmacological properties. For instance:

Organic Electronics and Semiconductors

Thiophene-containing compounds play a crucial role in organic electronics. Here’s how:

Corrosion Inhibition

Thiophene derivatives find applications in industrial chemistry, particularly as corrosion inhibitors . Their ability to protect metals from corrosion makes them valuable in various sectors.

Biological Studies and Target Identification

Researchers have explored the interaction of thiophene derivatives with biological targets:

Anti-Fibrotic Agents

Novel 2-(pyridin-2-yl)thiophene derivatives have demonstrated anti-fibrotic activity, potentially useful for treating fibrotic diseases .

properties

IUPAC Name

2-methyl-6-thiophen-2-ylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-7-8(11(13)14)4-5-9(12-7)10-3-2-6-15-10/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFFJSOIYVQTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24833493
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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